Daunosamnyl-daunorubicin is classified as an anthracycline antibiotic and is part of a larger family of compounds that are primarily used in chemotherapy for various types of cancer, particularly leukemias. It is synthesized from daunorubicin, which is produced through microbial fermentation processes involving species of Streptomyces . The compound's full IUPAC name is (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .
The synthesis of Daunosamnyl-daunorubicin involves several steps that typically include the modification of the daunorubicin structure to enhance its therapeutic efficacy and reduce side effects. The synthesis can be achieved through:
The synthesis process requires precise control over reaction conditions such as temperature, pH, and reaction time to optimize yields and purity.
Daunosamnyl-daunorubicin has a molecular formula of CHNO and a molecular weight of approximately 656.7 g/mol . The structure features:
The stereochemistry is critical for its interaction with biological targets; thus, the configuration at various chiral centers must be maintained during synthesis.
Daunosamnyl-daunorubicin participates in several chemical reactions relevant to its function as an antineoplastic agent:
These reactions are fundamental to its mechanism of action in cancer therapy.
Daunosamnyl-daunorubicin exerts its therapeutic effects primarily through:
The cumulative effect of these mechanisms results in significant antitumor activity.
Daunosamnyl-daunorubicin exhibits several important physical and chemical properties:
These properties are crucial for its formulation as a therapeutic agent.
Daunosamnyl-daunorubicin is primarily used in oncology for treating various forms of leukemia and other cancers. Its applications include:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3